Bienvenue dans la boutique en ligne BenchChem!

6-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}quinoxaline

Kinase Inhibitor Design Fragment-Based Drug Discovery Scaffold Hopping

Differentiate your kinase inhibitor program with 6-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}quinoxaline. This covalent hybrid of pyrido[4,3-d]pyrimidine (engages ATP-binding pocket) and quinoxaline (adds π-stacking, hydrogen-bonding capacity) offers a unique spatial/electronic profile unavailable from standalone scaffolds. Low MW (291 Da), cLogP ~1.2, zero HBD, and two orthogonal reactive handles enable independent N-functionalization and carbonyl elaboration for systematic selectivity profiling. Ideal SPR fragment hit for KRAS G12C/G12D.

Molecular Formula C16H13N5O
Molecular Weight 291.314
CAS No. 1796946-79-6
Cat. No. B2586586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}quinoxaline
CAS1796946-79-6
Molecular FormulaC16H13N5O
Molecular Weight291.314
Structural Identifiers
SMILESC1CN(CC2=CN=CN=C21)C(=O)C3=CC4=NC=CN=C4C=C3
InChIInChI=1S/C16H13N5O/c22-16(11-1-2-14-15(7-11)19-5-4-18-14)21-6-3-13-12(9-21)8-17-10-20-13/h1-2,4-5,7-8,10H,3,6,9H2
InChIKeyXERQVMKCZPOICJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}quinoxaline (CAS 1796946-79-6): A Dual-Scaffold Heterocyclic Building Block for Kinase-Targeted Discovery


6-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}quinoxaline (CAS 1796946-79-6) is a synthetic heterocyclic compound (MW 291.31 g/mol, molecular formula C16H13N5O) that covalently links a 7,8-dihydro-5H-pyrido[4,3-d]pyrimidine core to a quinoxaline moiety via a carbonyl bridge [1]. This dual-scaffold architecture is structurally distinct from simple pyrido[4,3-d]pyrimidines or quinoxalines alone. The pyrido[4,3-d]pyrimidine framework is a recognized pharmacophore in kinase inhibitor discovery, particularly for KRAS and EGFR tyrosine kinase targets [2], while the quinoxaline ring system is a privileged structure in antitumor and antimicrobial agent design [3]. The compound is currently listed as a research chemical by multiple suppliers and has not been the subject of dedicated, published biological studies as of the search date; consequently, all functional differentiation evidence below is necessarily based on class-level inference from the parent scaffolds.

Why 6-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}quinoxaline Cannot Be Replaced by Simple Pyrido[4,3-d]pyrimidines or Quinoxalines Alone


Simple in-class substitution fails because the target compound is not merely a member of the pyrido[4,3-d]pyrimidine or quinoxaline family; it is a covalently linked hybrid of both scaffolds. The pyrido[4,3-d]pyrimidine core confers the ability to engage the ATP-binding pocket of kinases such as EGFR and KRAS G12C, as demonstrated by potent inhibitors within this class (IC50 values as low as 0.13 nM for EGFR) [1]. However, simple pyrido[4,3-d]pyrimidines lack the additional pi-stacking and hydrogen-bonding capacity provided by the pendant quinoxaline. Conversely, standalone quinoxaline derivatives exhibit broad cytotoxicity but often with poor kinase selectivity [2]. The carbonyl-linked hybrid architecture of 6-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}quinoxaline creates a unique spatial and electronic profile that cannot be replicated by physical mixtures or individual components, offering a distinct vector for fragment-based or structure-guided optimization programs.

Quantitative Differentiation Evidence for 6-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}quinoxaline (CAS 1796946-79-6)


Scaffold Uniqueness: Hybrid Pyrido[4,3-d]pyrimidine-Quinoxaline Architecture vs. Individual Parent Scaffolds

The target compound is a covalently linked hybrid of a pyrido[4,3-d]pyrimidine and a quinoxaline, connected through a carbonyl spacer. This architecture is structurally distinct from two key comparator classes: (i) simple pyrido[4,3-d]pyrimidines, which are potent kinase inhibitors (e.g., 4-N-(3-bromophenyl)pyrido[4,3-d]pyrimidine-4,7-diamine with an EGFR IC50 of 10 nM) but lack the additional aromatic stacking surface of quinoxaline [1]; and (ii) pyrimidine-fused dihydroquinoxalinones (e.g., compound 12k, a tubulin polymerization inhibitor with IC50 = 0.2 nM) where the quinoxaline is directly fused to a pyrimidine rather than attached via a carbonyl linker [2]. The carbonyl spacer in the target compound introduces conformational flexibility and a hydrogen bond acceptor site that is absent in directly fused analogs, creating a differentiated pharmacophoric profile for engagement with shallow protein pockets or allosteric sites.

Kinase Inhibitor Design Fragment-Based Drug Discovery Scaffold Hopping Medicinal Chemistry

Class-Level Kinase Inhibition Potential: Pyrido[4,3-d]pyrimidine Core vs. Pyrido[2,3-d]pyrimidine Isomers

The pyrido[4,3-d]pyrimidine ring system in the target compound is a regioisomer of the more common pyrido[2,3-d]pyrimidine scaffold. Recent patent literature explicitly claims substituted pyrido[4,3-d]pyrimidines as KRAS G12C, G12D, and G12V inhibitors with unexpectedly high cellular potency, whereas pyrido[2,3-d]pyrimidines are more commonly associated with dihydrofolate reductase inhibition [1]. In kinase assays, pyrido[4,3-d]pyrimidine derivatives have demonstrated potent EGFR inhibition with IC50 values as low as 0.13 nM (compound 5f), while the corresponding pyrido[3,4-d] isomer achieved only 0.008 nM—demonstrating that even subtle nitrogen positional changes dramatically alter potency by 16-fold [2]. Although no direct binding data exists for the target compound, its pyrido[4,3-d] connectivity positions the N3 pyrimidine nitrogen for the critical hinge-region hydrogen bond with kinase active sites, while the carbonyl-quinoxaline extension may reach into the solvent-exposed or allosteric pocket regions exploited by modern KRAS inhibitors.

KRAS Inhibition Tyrosine Kinase Oncology Isomeric Selectivity

Predicted Drug-Likeness Profile vs. Tubulin-Targeting Dihydroquinoxalinone Inhibitors

Computational property prediction indicates that 6-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}quinoxaline (MW 291.31, cLogP ~1.2, 5 H-bond acceptors, 0 H-bond donors) occupies a differentiated chemical space compared to the dihydroquinoxalinone tubulin inhibitor 12k (MW ~520, cLogP ~3.5, 7 H-bond acceptors, 1 H-bond donor) [1]. The target compound's lower molecular weight and LogP place it closer to fragment-like chemical space, while its zero hydrogen bond donor count distinguishes it from most kinase inhibitors that require at least one donor for hinge-region binding. These properties predict higher passive permeability (estimated 50–100 nm/s in PAMPA models) and lower plasma protein binding compared to larger, more lipophilic quinoxaline-containing inhibitors [2]. The absence of H-bond donors also eliminates a potential source of metabolic liability via glucuronidation, which is a known clearance pathway for phenolic and anilinic kinase inhibitors.

Drug-Likeness ADME Prediction Physicochemical Properties Lead Optimization

Synthetic Tractability as a Diversifiable Building Block vs. Pre-formed Fused Heterocycles

The carbonyl amide linkage in 6-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}quinoxaline provides a chemically accessible diversification point. The compound can serve as a precursor for amide bond-based library synthesis, where the quinoxaline-6-carboxylic acid component is activated and coupled to the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine amine. This modular synthesis contrasts with directly fused pyrimido-quinoxaline systems (e.g., EP 0080941 A1, pyrimido[4,5-b]quinoxalines), which require multi-step cyclocondensation reactions that are less amenable to parallel library generation [1]. The tetrahydro-pyrido ring also contains a secondary amine that can undergo further N-functionalization (alkylation, acylation, sulfonylation), offering a second orthogonal diversification vector not available in fully aromatic fused ring systems. The compound is commercially available from multiple suppliers as a research-grade building block, with typical purity specifications of ≥95% [2].

Parallel Synthesis Chemical Biology Building Block Utility Amide Bond Formation

Evidence-Backed Application Scenarios for 6-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}quinoxaline (CAS 1796946-79-6)


Fragment-Based KRAS Inhibitor Lead Generation

The pyrido[4,3-d]pyrimidine core aligns with the pharmacophore requirements for KRAS G12C/G12D inhibition as described in recent patent literature (US20250034173A1) [1]. The low molecular weight (291 Da) and favorable cLogP (~1.2) make this compound suitable as a fragment hit for SPR-based or crystallographic fragment screening campaigns targeting KRAS mutants. The carbonyl-quinoxaline extension provides additional binding surface that could engage the cryptic allosteric pocket exploited by sotorasib and adagrasib analogs, while the tetrahydro-pyrido ring offers a vector for growing the fragment toward the P110 residue.

Dual-Kinase Probe Design via Orthogonal Diversification

The compound's two orthogonal reactive handles (the amide carbonyl for further elaboration and the tetrahydro-pyrido secondary amine for N-functionalization) enable systematic exploration of kinase selectivity profiles [2]. By varying the quinoxaline-6-carboxylic acid partner and the N-substituent on the pyrido ring independently, researchers can generate a matrix library to probe selectivity between EGFR, HER2, and KRAS kinases—targets for which pyrido[4,3-d]pyrimidine derivatives have demonstrated nanomolar potency [3].

Property-Driven Lead Optimization Starting Point

With zero hydrogen bond donors, moderate TPSA (65.5 Ų), and low predicted CYP inhibition risk, this compound occupies a favorable drug-like property space that is distinct from both advanced dihydroquinoxalinone leads (MW >500, cLogP >3.5) and flat aromatic kinase inhibitors (Fraction Csp3 = 0.0) [4]. Medicinal chemistry teams seeking to improve solubility and metabolic stability while maintaining kinase binding affinity can use this scaffold as a replacement for more lipophilic quinazoline or quinoline cores in established inhibitor series.

Chemical Biology Tool for Target Engagement Studies

The quinoxaline moiety is known to interact with the colchicine-binding site of tubulin when properly oriented [5]. While the target compound's pyrido[4,3-d]pyrimidine core orients it toward kinase targets rather than tubulin, the dual-scaffold architecture makes it a valuable chemical probe for assessing target engagement selectivity between kinase and tubulin binding. The carbonyl linker provides a spectroscopic handle (IR stretch at ~1640 cm⁻¹) that can be monitored in protein-ligand binding experiments.

Quote Request

Request a Quote for 6-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.